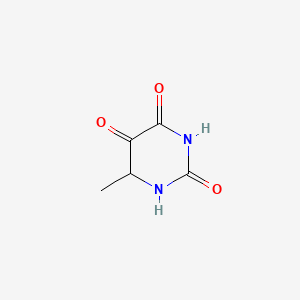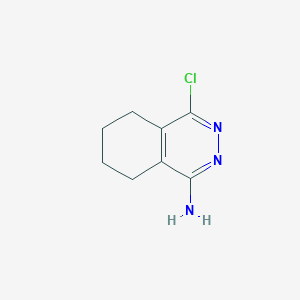
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or amino groups. These derivatives can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine can be compared with other similar compounds, such as:
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but with a quinazoline core instead of a phthalazine core.
4-Chloro-7-nitrobenzofurazan: Contains a chloro group and a nitro group but has a benzofurazan core.
4-Benzylidene-2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: Contains a benzylidene group and a hydroxy group with an indole core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
4-chloro-5,6,7,8-tetrahydrophthalazin-1-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,10,12) |
Clave InChI |
JOSUJNVEJLRZEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)
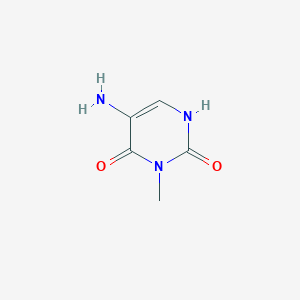
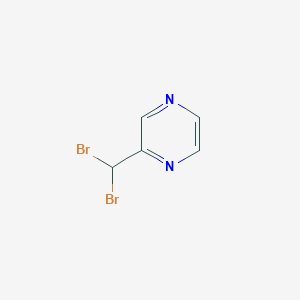
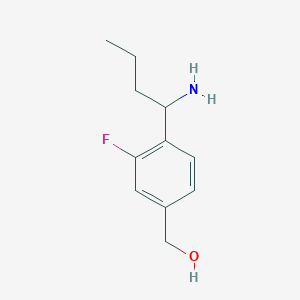
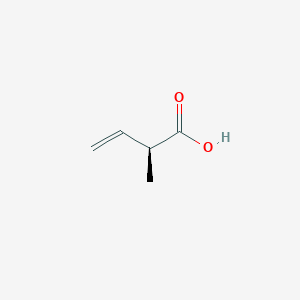
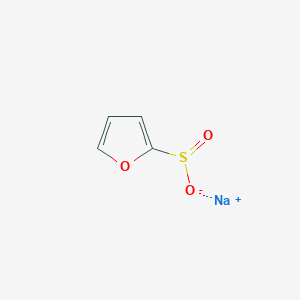
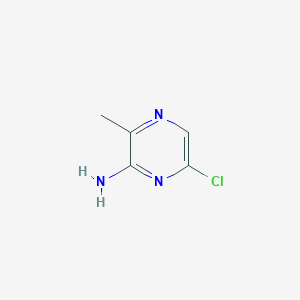

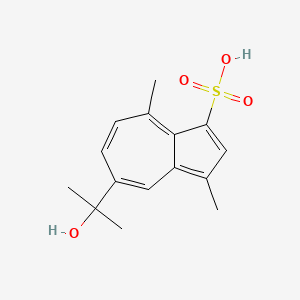

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
